(2Z)-2-[(4-carbamoylphenyl)imino]-8-methoxy-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide
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Overview
Description
The compound “(2Z)-2-[(4-carbamoylphenyl)imino]-8-methoxy-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide” is a synthetic organic molecule with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a chromene core, which is known for its diverse biological activities and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “(2Z)-2-[(4-carbamoylphenyl)imino]-8-methoxy-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the chromene core: This can be achieved through a cyclization reaction involving a suitable precursor such as a 2-hydroxyacetophenone derivative.
Introduction of the imino group: This step involves the reaction of the chromene derivative with an appropriate amine or amide under acidic or basic conditions.
Attachment of the pyridinyl group: This can be achieved through a coupling reaction, such as a Suzuki or Heck reaction, using a pyridine derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
The compound “(2Z)-2-[(4-carbamoylphenyl)imino]-8-methoxy-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide” can undergo various chemical reactions, including:
Oxidation: The chromene core can be oxidized to form quinone derivatives.
Reduction: The imino group can be reduced to an amine using reducing agents such as sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as thiols, amines, or halides.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted chromene derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, this compound may exhibit interesting biological activities such as anti-inflammatory, antioxidant, or anticancer properties. It can be used in studies to understand its mechanism of action and potential therapeutic applications.
Medicine
In medicinal chemistry, this compound can be explored as a lead compound for the development of new drugs. Its structural features may allow it to interact with specific biological targets, making it a candidate for drug discovery.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of “(2Z)-2-[(4-carbamoylphenyl)imino]-8-methoxy-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide” would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA. The chromene core can intercalate with DNA, while the imino and pyridinyl groups can form hydrogen bonds or coordinate with metal ions.
Comparison with Similar Compounds
Similar Compounds
(2Z)-2-[(4-carbamoylphenyl)imino]-2H-chromene-3-carboxamide: Lacks the methoxy and pyridinyl groups.
(2Z)-2-[(4-carbamoylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide: Lacks the pyridinyl group.
(2Z)-2-[(4-carbamoylphenyl)imino]-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide: Lacks the methoxy group.
Uniqueness
The presence of both the methoxy and pyridinyl groups in “(2Z)-2-[(4-carbamoylphenyl)imino]-8-methoxy-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide” makes it unique compared to its analogs. These groups can enhance its biological activity, solubility, and ability to interact with specific molecular targets.
Properties
IUPAC Name |
2-(4-carbamoylphenyl)imino-8-methoxy-N-(6-methylpyridin-2-yl)chromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O4/c1-14-5-3-8-20(26-14)28-23(30)18-13-16-6-4-7-19(31-2)21(16)32-24(18)27-17-11-9-15(10-12-17)22(25)29/h3-13H,1-2H3,(H2,25,29)(H,26,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKAMCPJJEXTOMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2=CC3=C(C(=CC=C3)OC)OC2=NC4=CC=C(C=C4)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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